![molecular formula C18H22N2O3 B2406326 methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477890-31-6](/img/structure/B2406326.png)

methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

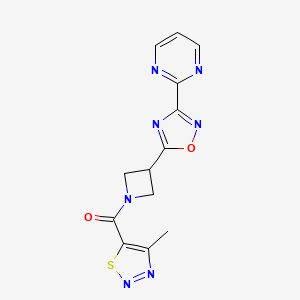

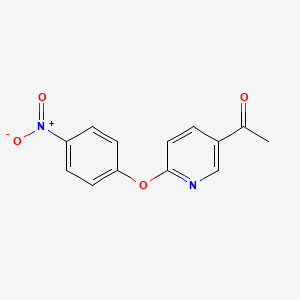

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .

Synthesis Analysis

The synthesis of organic compounds often involves reactions that form new bonds, introduce functional groups, or rearrange molecular structures. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry, which can provide information about the compound’s molecular geometry, connectivity of atoms and presence of functional groups .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The compound’s functional groups often play a key role in its reactivity .Physical And Chemical Properties Analysis

This could include studying the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions .Applications De Recherche Scientifique

Green Solvent for Organic Synthesis

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, marketed as Rhodiasolv PolarClean, has emerged as a promising green alternative to conventional polar aprotic solvents. Researchers have explored its use in organic synthesis, particularly in reactions where toxic solvents are typically employed. Key points include:

- Applications : Researchers have successfully employed this green solvent in O- and N-arylation reactions via SNAr mechanisms. Solvent recovery is efficient, and yields match or surpass those obtained with other green solvents .

Membrane Science

The compound’s unique properties make it suitable for membrane science applications. Here’s why:

- Toxic Solvent Replacement : In large-scale membrane processes, where toxic polar aprotic solvents are unavoidable, this green solvent offers a safer alternative .

Oil/Water Separation Materials

Researchers have explored the use of copolymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) , a structural analogue of our compound, for creating thermo- and pH-responsive oil/water separation materials. These materials can selectively separate oil and water phases based on external stimuli .

Electrochemical Properties

Random copolymers of DMAEMA and methyl methacrylate (MMA) have been synthesized via radical polymerization. These copolymers exhibit interesting electrochemical properties, making them relevant for applications in sensors, actuators, and energy storage devices .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (4Z)-4-(dimethylaminomethylidene)-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-16(18(22)23-4)15(12-19(2)3)17(21)20(13)11-10-14-8-6-5-7-9-14/h5-9,12H,10-11H2,1-4H3/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJJWGHNWNIFAV-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN(C)C)C(=O)N1CCC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C/N(C)C)/C(=O)N1CCC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)